Cas no 16365-26-7 (Ethanol,2-(3-nitrophenoxy)-)

Ethanol,2-(3-nitrophenoxy)- is a nitrophenoxy-substituted ethanol derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for constructing more complex molecules, particularly those involving ether and nitro functional groups. The compound's nitro group enhances reactivity, facilitating further chemical modifications such as reductions or nucleophilic substitutions. Its ethanol backbone provides solubility in polar solvents, improving handling in laboratory settings. The 3-nitrophenoxy moiety contributes to its utility in designing compounds with specific electronic or steric properties. This product is typically handled under standard laboratory conditions, requiring appropriate safety measures due to the nitro group's potential reactivity.
Ethanol,2-(3-nitrophenoxy)- structure
Ethanol,2-(3-nitrophenoxy)- structure
Product Name:Ethanol,2-(3-nitrophenoxy)-
CAS No:16365-26-7
MF:C8H9NO4
MW:183.161362409592
CID:121625
PubChem ID:4668927
Update Time:2025-06-08

Ethanol,2-(3-nitrophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-(3-nitrophenoxy)-
    • 2-(3-nitrophenoxy)ethanol
    • CS-0333929
    • Ethanol, 2-(3-nitrophenoxy)-
    • 2-(3-nitrophenoxy)ethan-1-ol
    • SCHEMBL77341
    • 2-(3-Nitro-phenoxy)-ethanol
    • GPYPMRCKTUAVQI-UHFFFAOYSA-N
    • AKOS002278696
    • MS-3708
    • Oprea1_514159
    • DTXSID50405389
    • 16365-26-7
    • Inchi: 1S/C8H9NO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2
    • InChI Key: GPYPMRCKTUAVQI-UHFFFAOYSA-N
    • SMILES: O(CCO)C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 183.05317
  • Monoisotopic Mass: 183.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • PSA: 72.6

Ethanol,2-(3-nitrophenoxy)- Pricemore >>

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Additional information on Ethanol,2-(3-nitrophenoxy)-

Ethanol,2-(3-nitrophenoxy)-: Chemical Properties, Applications, and Recent Research Developments

Ethanol,2-(3-nitrophenoxy)-, a compound with the CAS number 16365-26-7, is a significant chemical entity in the field of pharmaceuticals and organic synthesis. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its versatile applications and potential in various scientific research domains.

The molecular structure of Ethanol,2-(3-nitrophenoxy)- consists of an ethanol moiety linked to a 3-nitrophenol group. This configuration imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group enhances its utility in various organic transformations, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.

In recent years, Ethanol,2-(3-nitrophenoxy)- has been extensively studied for its role in the development of novel pharmaceutical agents. Researchers have explored its potential as a precursor in the synthesis of bioactive compounds that exhibit pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial activities. The nitrophenol moiety is particularly noteworthy for its ability to interact with biological targets, making it a promising candidate for drug discovery efforts.

One of the most compelling aspects of Ethanol,2-(3-nitrophenoxy)- is its application in the field of medicinal chemistry. Studies have demonstrated its utility in the design of molecules that can modulate enzyme activity and receptor binding. For instance, derivatives of this compound have been investigated for their potential to inhibit enzymes involved in inflammatory pathways, offering a new avenue for therapeutic intervention.

The chemical reactivity of Ethanol,2-(3-nitrophenoxy)- also makes it a valuable tool in synthetic organic chemistry. Its ability to undergo various transformations allows chemists to construct complex molecular architectures with precision. This has led to the development of innovative synthetic strategies that leverage the unique properties of this compound. Such advancements are crucial for the efficient synthesis of target molecules in pharmaceutical research and industrial applications.

Recent research has also highlighted the role of Ethanol,2-(3-nitrophenoxy)- in environmental science and material science. Its derivatives have been explored for their potential as corrosion inhibitors and as components in advanced materials. The nitro group's electron-withdrawing nature contributes to its effectiveness in these applications by enhancing surface interactions and stability.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of compounds like Ethanol,2-(3-nitrophenoxy)-. Preclinical studies have shown promising results regarding its ability to interact with biological systems in ways that could lead to new treatments for various diseases. The versatility of this compound allows researchers to tailor its properties through structural modifications, opening up numerous possibilities for drug development.

In conclusion, Ethanol,2-(3-nitrophenoxy)-, with its CAS number 16365-26-7, represents a fascinating subject of study across multiple scientific disciplines. Its unique chemical properties and broad range of applications make it an indispensable tool in pharmaceutical research, organic synthesis, and material science. As ongoing research continues to uncover new aspects of this compound's behavior and potential uses, it is likely to remain at the forefront of scientific innovation.

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